(R)-Gyramide A Hydrochloride

Description

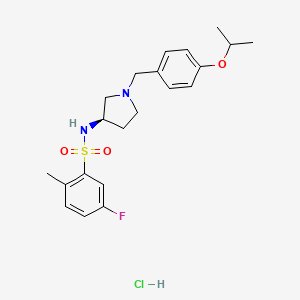

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHBXQVGBTVEDP-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Gyramide A Hydrochloride: A Technical Guide on its Mechanism of Action as a Novel DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a synthetic antibacterial compound that targets bacterial DNA gyrase, an essential enzyme for DNA replication and maintenance of chromosome topology. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways. (R)-Gyramide A acts as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase. This inhibition leads to an altered topological state of the bacterial chromosome, characterized by abnormal condensation, which subsequently blocks DNA replication and segregation. The stalled replication forks trigger the bacterial SOS response, ultimately leading to the cessation of cell division. Its unique mechanism, distinct from established gyrase inhibitors like quinolones and aminocoumarins, makes it a valuable tool for research and a potential scaffold for novel antibiotic development.

Core Mechanism of Action

This compound selectively targets and inhibits bacterial DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA.[1] This activity is crucial for relieving the topological stress that arises during DNA replication and transcription.[1]

The mechanism proceeds through the following key steps:

-

Inhibition of ATPase Activity : (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This prevents the enzyme from utilizing ATP hydrolysis, the energy source required for its supercoiling function.

-

Disruption of DNA Supercoiling : By inhibiting the enzyme's primary function, the compound disrupts the normal process of DNA supercoiling.[3][4] This leads to an accumulation of positive supercoils ahead of the replication fork.[1]

-

Chromosome Condensation and Replication Block : The altered DNA topology results in abnormally localized and condensed chromosomes.[1][2] This aberrant chromosome structure physically obstructs the progression of the DNA replication machinery, halting DNA synthesis.[1]

-

Induction of the SOS Response : The stalled replication forks are recognized as DNA damage, which activates the bacterial SOS response pathway.[1][2] This is a global stress response that, among other things, inhibits cell division.

-

Bacteriostasis : The culmination of these effects—blocked DNA replication and inhibited cell division—results in a bacteriostatic effect, preventing bacterial growth and proliferation.[1]

Notably, (R)-Gyramide A is highly specific for DNA gyrase and does not affect the closely related topoisomerase IV.[1][3] This specificity distinguishes it from many other topoisomerase inhibitors and contributes to its focused mechanism of action.

Signaling Pathways and Logical Relationships

The mechanism of (R)-Gyramide A involves a clear cascade of events, from direct enzyme inhibition to a broad cellular stress response.

Caption: Mechanism of Action for this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Enzyme Inhibition

| Parameter | Target Enzyme | Value | Reference |

|---|

| IC₅₀ | DNA Gyrase Supercoiling Activity | 3.3 µM |[3][4][5] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Bacterial Species | MIC Range | Reference |

|---|---|---|

| Escherichia coli | 10 - 80 µM | [3] |

| Pseudomonas aeruginosa | 10 - 80 µM | [3] |

| Salmonella enterica | 10 - 80 µM |[3] |

Key Experimental Protocols

The following protocols describe the standard methodologies used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.

Experimental Workflow

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Methodology:

-

Reaction Mixture Preparation : On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~14 nM), and nuclease-free water.[6][7]

-

Compound Addition : Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (typically dissolved in DMSO) to the test tubes. Add an equivalent volume of DMSO to the positive (enzyme, no inhibitor) and negative (no enzyme) control tubes.[8]

-

Enzyme Addition and Incubation : Add purified E. coli DNA gyrase (e.g., 5 nM final concentration) to all tubes except the negative control to initiate the reaction.[7] Mix gently and incubate at 37°C for 30-60 minutes.[3]

-

Reaction Termination : Stop the reaction by adding a quench buffer containing EDTA and a loading dye (e.g., 250 mM EDTA, 50% glycerol, bromophenol blue).[6] An optional chloroform/isoamyl alcohol extraction can be performed to remove the protein.

-

Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel in TAE or TBE buffer.[7]

-

Analysis : Run the gel until adequate separation between supercoiled and relaxed plasmid forms is achieved. Stain the gel with ethidium bromide or a safer alternative, destain in water, and visualize under a UV transilluminator. The inhibition is determined by the reduction in the amount of the supercoiled DNA band compared to the positive control. The IC₅₀ value is calculated from the dose-response curve.[8]

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by DNA gyrase in the presence of DNA and an inhibitor. A common method is a coupled-enzyme assay.

Methodology:

-

Principle : The hydrolysis of ATP to ADP and phosphate by gyrase is coupled to the oxidation of NADH. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[2]

-

Reaction Setup : In a 96-well UV-transparent plate, add a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT), linear pBR322 DNA, PEP, NADH, and the PK/LDH enzyme mix.[2][9]

-

Compound and Enzyme Addition : Add varying concentrations of this compound or a solvent control to the wells. Add DNA gyrase to start the reaction.[2]

-

Measurement : Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the absorbance at 340 nm at 25°C or 37°C for a set period (e.g., 10-20 minutes).[2]

-

Data Analysis : The rate of ATP hydrolysis is proportional to the rate of decrease in A₃₄₀. Calculate the percentage of inhibition for each concentration of (R)-Gyramide A relative to the no-inhibitor control. Determine the IC₅₀ from the resulting dose-response curve.

Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Methodology:

-

Inoculum Preparation : Culture the test bacterium (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.[10][11]

-

Compound Dilution : In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in MHB across the wells.[1][12]

-

Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).[11]

-

Incubation : Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[1]

-

Interpretation : After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10][11]

Conclusion

This compound represents a distinct class of bacterial DNA gyrase inhibitors. Its mechanism, centered on the competitive inhibition of the enzyme's ATPase activity, distinguishes it from fluoroquinolones (which stabilize the DNA-gyrase cleavage complex) and aminocoumarins (which also target the ATPase site but have different resistance profiles).[1] The resulting disruption of chromosome topology and induction of the SOS response provides a clear and potent pathway to bacterial growth inhibition.[1][2] The detailed methodologies and established quantitative data presented in this guide offer a solid foundation for researchers utilizing (R)-Gyramide A as a chemical probe to study bacterial physiology or as a lead compound in the development of new antibacterial therapies.

References

- 1. protocols.io [protocols.io]

- 2. inspiralis.com [inspiralis.com]

- 3. topogen.com [topogen.com]

- 4. Frontiers | SOS genes are rapidly induced while translesion synthesis polymerase activity is temporally regulated [frontiersin.org]

- 5. The SOS response increases bacterial fitness, but not evolvability, under a sublethal dose of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. cbioc.com [cbioc.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

(R)-Gyramide A Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A hydrochloride is a novel antibacterial agent that has garnered significant interest within the scientific community. It belongs to the N-benzyl-3-sulfonamidopyrrolidine class of compounds and has been identified as a potent inhibitor of bacterial DNA gyrase.[1][2] This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of (R)-Gyramide A, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Discovery

(R)-Gyramide A was discovered through a high-throughput screen designed to identify compounds that induce lethal cell filamentation in Escherichia coli.[1] This phenotypic screen led to the identification of the lead compound, 534F6, later named Gyramide A. Subsequent investigations revealed that this class of compounds does not significantly inhibit the GTPase activity of FtsZ, a common target for cell division inhibitors, suggesting a different mechanism of action.[1] Further studies confirmed that Gyramide A targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[2]

Chemical Synthesis

The synthesis of (R)-Gyramide A, a member of the N-benzyl-3-sulfonamidopyrrolidine class, can be achieved through a convergent synthetic approach. A plausible synthetic route is outlined below, based on synthetic strategies for this class of compounds.

A key step in the synthesis involves the condensation of an aminopyrrolidine intermediate with a substituted benzenesulfonyl chloride, followed by the introduction of the N-benzyl group. The chirality of the pyrrolidine ring is crucial for its biological activity.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

(R)-Gyramide A exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA gyrase.[2] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA replication, transcription, and repair.

The inhibition of DNA gyrase by (R)-Gyramide A leads to a cascade of downstream effects, ultimately resulting in bacterial cell death. A key consequence of gyrase inhibition is the alteration of chromosome topology, leading to the accumulation of DNA damage. This damage triggers the SOS response, a global stress response in bacteria.

The SOS Signaling Pathway

The SOS response is a complex regulatory network that is activated in response to extensive DNA damage. It involves the coordinated expression of numerous genes involved in DNA repair and cell cycle control.

Caption: Signaling pathway of (R)-Gyramide A leading to bacterial cell death.

Quantitative Data

The biological activity of (R)-Gyramide A has been quantified through various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Assay Type | Target/Organism | Value | Reference |

| IC50 | E. coli DNA Gyrase Supercoiling | 3.3 µM | [2] |

| MIC | E. coli | 10-80 µM | [2] |

| MIC | P. aeruginosa | 10-80 µM | [2] |

| MIC | S. enterica | 10-80 µM | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Workflow:

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA Gyrase

-

5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol)

-

ATP solution

-

This compound stock solution

-

Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing relaxed pBR322 DNA, assay buffer, and ATP.

-

Add varying concentrations of (R)-Gyramide A to the reaction mixtures.

-

Initiate the reaction by adding E. coli DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of (R)-Gyramide A that inhibits 50% of the gyrase activity (IC50).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for OD measurement)

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform a two-fold serial dilution of (R)-Gyramide A in the growth medium across the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, the optical density at 600 nm (OD600) can be measured.

Conclusion

This compound represents a promising new class of antibacterial agents with a distinct mechanism of action targeting bacterial DNA gyrase. Its ability to induce the SOS response highlights its potent effect on bacterial DNA integrity. The synthetic accessibility and clear structure-activity relationships of the N-benzyl-3-sulfonamidopyrrolidine scaffold offer opportunities for further optimization and development of novel antibiotics to combat the growing threat of antimicrobial resistance. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area.

References

(R)-Gyramide A Hydrochloride chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-Gyramide A Hydrochloride, a selective bacterial DNA gyrase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as (R)-534F6, is a synthetic small molecule belonging to the class of N-benzyl-3-sulfonamidopyrrolidines.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride | [1] |

| Synonyms | (R)-534F6 | [1][2] |

| CAS Number | 1793050-70-0 | [1][2] |

| Molecular Formula | C₂₁H₂₇FN₂O₃S · HCl | [1][2] |

| Molecular Weight | 443.0 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Crystalline solid; White to beige powder | [3][4] |

| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mL (20 mg/mL, clear)Ethanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2][3][4] |

| Melting Point | Not available | |

| pKa | Not available | |

| UV Absorption (λmax) | 229, 275, 282 nm | [1] |

Table 3: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| Mass Spectrometry | Not available |

| Infrared (IR) | Not available |

Biological Activity and Mechanism of Action

(R)-Gyramide A is a selective inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][5][6] It does not exhibit significant activity against the closely related enzyme, topoisomerase IV.[5][6]

The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[4] This inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling function. The disruption of DNA supercoiling leads to the cessation of DNA replication and ultimately inhibits bacterial growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of (R)-Gyramide A on the DNA gyrase-mediated supercoiling process.

Caption: (R)-Gyramide A competitively inhibits the ATPase activity of DNA gyrase.

Antibacterial Activity

(R)-Gyramide A demonstrates bacteriostatic activity against a range of Gram-negative bacteria.[2][7]

Table 4: In Vitro Activity of this compound

| Parameter | Organism(s) | Value | Reference(s) |

| IC₅₀ (DNA Gyrase Supercoiling) | - | 3.3 µM | [1][6] |

| Minimum Inhibitory Concentration (MIC) | E. coli, P. aeruginosa, S. enterica | 10 - 80 µM | [1][2][6] |

Experimental Protocols

Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines, a plausible synthetic route is proposed below.[8]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

General Protocol for N-benzyl-3-sulfonamidopyrrolidine Synthesis:

-

Sulfonamide Formation: N-Boc-(R)-3-aminopyrrolidine is reacted with 5-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane (DCM) to form the N-Boc protected sulfonamide intermediate.

-

Boc Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the free amine.

-

Reductive Amination: The resulting amine is then subjected to reductive amination with 4-isopropoxybenzaldehyde. This is typically carried out using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent such as dichloroethane (DCE) or methanol.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Salt Formation: The purified free base of (R)-Gyramide A is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in a compatible solvent to precipitate this compound. The resulting solid is collected by filtration and dried.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is adapted from a standard E. coli DNA gyrase supercoiling inhibition assay.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., containing EDTA and a tracking dye)

-

Agarose

-

TAE or TBE buffer

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Workflow:

Caption: DNA gyrase supercoiling inhibition assay workflow.

Procedure:

-

Prepare reaction mixtures on ice containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound or DMSO as a control.

-

Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reactions by adding a stop solution/loading dye.

-

Analyze the products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently.

-

Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to standard guidelines.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (no drug) and negative (no bacteria) growth controls are included.

-

The plates are incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable research tool for studying bacterial DNA gyrase and for the development of new antibacterial agents. Its specific mechanism of action, targeting the ATPase activity of DNA gyrase without affecting topoisomerase IV, makes it a selective inhibitor. Further studies to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as lead optimization, could pave the way for its potential therapeutic applications.

Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Gyramide A hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Gyramide A hydrochloride ≥98% (HPLC) | 1000592-49-3 [sigmaaldrich.com]

- 5. This compound | Scientist.com [app.scientist.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Binding Site of (R)-Gyramide A Hydrochloride on DNA Gyrase Subunit A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A hydrochloride, a member of the gyramide class of antibiotics, presents a compelling case of allosteric inhibition targeting DNA gyrase, an essential bacterial enzyme. While it is established that this compound ultimately hinders the supercoiling activity of the GyrA₂GyrB₂ heterotetramer, the precise molecular interactions and the specific amino acid residues on the GyrA subunit that constitute its binding site remain an area of active investigation. This guide synthesizes the current understanding of the (R)-Gyramide A binding site on GyrA, details the experimental approaches used to elucidate its mechanism, and provides relevant quantitative data.

The Allosteric Inhibition Model: An Indirect Approach to a Critical Target

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription.[1] It introduces negative supercoils into DNA, a process driven by the ATPase activity residing in the GyrB subunit.[2] While many antibiotics, such as novobiocin, directly compete with ATP for binding to GyrB, (R)-Gyramide A employs a more subtle, indirect mechanism.

Evidence points to (R)-Gyramide A acting as a competitive inhibitor of the ATPase activity of DNA gyrase.[3][4] However, a pivotal finding is that mutations conferring resistance to gyramides are predominantly located in the gyrA gene, which codes for the GyrA subunit.[3] This strongly suggests an allosteric mechanism of inhibition, where the binding of (R)-Gyramide A to the GyrA subunit induces a conformational change that is transmitted to the GyrB subunit, thereby impeding its ATPase function.[4] This mode of action is distinct from that of fluoroquinolones, which also target GyrA but do so by stabilizing the DNA-gyrase cleavage complex.[3] Notably, there is no cross-resistance between gyramides and fluoroquinolones, further highlighting their different binding sites and mechanisms.[5]

Quantitative Analysis of Gyramide Activity

The inhibitory potency of gyramides has been evaluated through various biochemical assays. The available data for (R)-Gyramide A and its analogs are summarized below.

| Compound | Assay Type | Target | IC₅₀ | Reference |

| This compound | DNA Supercoiling | E. coli DNA Gyrase | 3.3 µM | [6] |

| Gyramide Analogs | DNA Supercoiling | E. coli DNA Gyrase | 47-170 nM | [7][8] |

Deciphering the Binding Site: Experimental Strategies

The precise localization of the (R)-Gyramide A binding site on GyrA is yet to be definitively confirmed by high-resolution structural data, such as X-ray crystallography of a co-complex. However, several key experimental protocols are employed to infer the location and nature of this allosteric site.

Site-Directed Mutagenesis and Resistance Profiling

This is the cornerstone technique for identifying drug-binding sites in the absence of a crystal structure. The general workflow involves:

-

Isolation of Resistant Mutants: Spontaneous mutants are selected by plating a large population of bacteria on media containing inhibitory concentrations of (R)-Gyramide A.

-

Gene Sequencing: The gyrA and gyrB genes from resistant colonies are sequenced to identify mutations that are not present in the wild-type strain.

-

Site-Directed Mutagenesis: The identified mutations are then intentionally introduced into the wild-type gyrA gene in a clean genetic background.

-

Phenotypic Confirmation: The engineered mutant strains are tested for their susceptibility to (R)-Gyramide A to confirm that the specific mutation confers resistance.

-

Biochemical Characterization: The mutant GyrA protein is purified and its activity, along with its inhibition by (R)-Gyramide A, is assessed using in vitro assays (e.g., DNA supercoiling and ATPase assays) to quantify the impact of the mutation on drug binding and enzyme function.

While the specific resistance mutations for (R)-Gyramide A are not detailed in the available literature, it is known that they are located near the DNA-binding site of GyrA.[3]

DNA Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by compounds like (R)-Gyramide A.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form. These different topological forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Detailed Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), ATP, and relaxed plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

-

Enzyme Addition: Purified DNA gyrase (reconstituted from GyrA and GyrB subunits) is added to initiate the reaction.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel.

-

Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the extent of inhibition and calculate the IC₅₀ value.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DNA gyrase, which is essential for its supercoiling activity.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can be measured using a coupled-enzyme system. The production of ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Detailed Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, salts, ATP, linear or relaxed circular DNA (as a cofactor), phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Enzyme Addition: Purified DNA gyrase is added to start the reaction.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of (R)-Gyramide A is determined by comparing the rates in the presence and absence of the compound, allowing for the calculation of an IC₅₀ value.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Allosteric inhibition of DNA gyrase by (R)-Gyramide A.

Caption: Workflow for identifying the (R)-Gyramide A binding site.

Future Directions

The definitive characterization of the this compound binding site on GyrA awaits high-resolution structural studies. Co-crystallization of the GyrA-(R)-Gyramide A complex or the use of advanced techniques like cryo-electron microscopy will be instrumental in visualizing the precise molecular interactions. Furthermore, detailed structure-activity relationship (SAR) studies on a wider range of gyramide analogs will provide valuable insights into the chemical features essential for binding and inhibition. A comprehensive understanding of this allosteric site will not only elucidate the mechanism of action of this promising class of antibiotics but also pave the way for the rational design of new and more potent DNA gyrase inhibitors that can overcome existing resistance mechanisms.

References

- 1. Analytical profiling of mutations in quinolone resistance determining region of gyrA gene among UPEC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-Gyramide A Hydrochloride: A Technical Guide to its Inhibition of Bacterial DNA Gyrase ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the inhibitory action of (R)-Gyramide A Hydrochloride on the ATPase activity of bacterial DNA gyrase. It consolidates key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a bacteriostatic agent by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] Specifically, (R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase in Escherichia coli.[1][3] This inhibition is crucial as the hydrolysis of ATP provides the energy for the gyrase-mediated introduction of negative supercoils into the bacterial chromosome.[1][2] By blocking this energy-coupling step, (R)-Gyramide A prevents the resolution of positive supercoils that accumulate ahead of the replication fork, leading to a cascade of downstream effects that ultimately halt bacterial growth.[1][3]

Interestingly, the mechanism of (R)-Gyramide A appears to be distinct from other known gyrase inhibitors like fluoroquinolones and aminocoumarins.[1] Resistance mutations to (R)-Gyramide A do not map to the ATP-binding domain, suggesting an allosteric mechanism of inhibition.[1][3] It is hypothesized that (R)-Gyramide A may inhibit the coupling of ATP hydrolysis to DNA binding by gyrase.[1] It is also important to note that while (R)-Gyramide A inhibits ATPase activity, some of its newer analogs have been shown to be potent inhibitors of DNA supercoiling without altering the enzyme's ATPase activity, indicating a different mode of action for these derivatives.[4][5][6]

(R)-Gyramide A demonstrates specificity for DNA gyrase and does not significantly inhibit the closely related bacterial enzyme, topoisomerase IV.[1][7]

Quantitative Inhibition Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its analogs.

| Compound | Assay | Organism/Enzyme | Value | Reference |

| This compound | DNA Supercoiling Inhibition | E. coli DNA Gyrase | IC₅₀ = 3.3 µM | [7][8] |

| This compound | Antibacterial Activity | E. coli, P. aeruginosa, S. enterica | MIC = 10-80 µM | [7][9] |

| Gyramide Analogs | DNA Supercoiling Inhibition | DNA Gyrase | IC₅₀ = 47-170 nM | [4][5] |

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

A key experiment to determine the effect of (R)-Gyramide A on the ATPase activity of DNA gyrase is the in vitro DNA-dependent ATP hydrolysis assay.

Objective: To measure the rate of ATP hydrolysis by DNA gyrase in the presence and absence of an inhibitor.

Principle: This assay utilizes a coupled enzyme system to continuously monitor ATP hydrolysis. The ADP produced by gyrase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pUC19 plasmid DNA

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed pUC19 DNA, PEP, NADH, PK, and LDH.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding a mixture of DNA gyrase and ATP.

-

Immediately place the reaction in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of ATP at fixed concentrations of the inhibitor.

-

Data can be plotted using Michaelis-Menten or Lineweaver-Burk plots to determine kinetic parameters such as Kₘ and Vₘₐₓ, and the inhibition constant (Kᵢ).

Visualizations

The following diagrams illustrate the proposed signaling pathway of (R)-Gyramide A action and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for ATPase activity inhibition assay.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbs-bio.com [nbs-bio.com]

(R)-Gyramide A Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Novel Bacterial DNA Gyrase Inhibitor

This technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride (CAS Number: 1793050-70-0), a novel antibacterial agent targeting DNA gyrase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Core Compound Information

This compound, also known as (R)-534F6, is a member of the N-benzyl-3-sulfonamidopyrrolidine class of molecules.[1][2] It has emerged from cell-based screening as a potent inhibitor of bacterial cell division.[3]

| Property | Value |

| CAS Number | 1793050-70-0 |

| Formal Name | 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride |

| Molecular Formula | C₂₁H₂₇FN₂O₃S • HCl |

| Molecular Weight | 443.0 g/mol |

| Canonical SMILES | CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl |

| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL |

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A specifically targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][4][5] Unlike many other antibiotics, it does not affect the closely related enzyme topoisomerase IV, highlighting its specificity.[2][4][6]

The primary mechanism involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[4][7] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication. The disruption of this process leads to alterations in chromosome topology, resulting in abnormally localized and condensed chromosomes.[4]

This chromosomal disorganization blocks DNA replication and interrupts chromosome segregation, ultimately triggering the SOS response pathway and leading to cell filamentation and bacteriostasis.[4][5] Importantly, bacterial mutants with reduced susceptibility to Gyramide A do not exhibit cross-resistance to other DNA gyrase inhibitors like ciprofloxacin and novobiocin, suggesting a distinct binding site and mechanism of action.[4]

Biological Activity

(R)-Gyramide A demonstrates significant inhibitory activity against bacterial DNA gyrase and antibacterial activity against a range of pathogenic bacteria.

Enzyme Inhibition

| Enzyme Target | IC₅₀ Value (µM) | Reference |

| E. coli DNA Gyrase | 3.3 | [6] |

| E. coli DNA Gyrase | 0.7 - 3.3 | [1] |

Antibacterial Spectrum

(R)-Gyramide A exhibits activity against both Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are presented below.

| Bacterial Strain | MIC Range (µM) | Reference |

| Escherichia coli | 10 - 80 | [2][6] |

| Pseudomonas aeruginosa | 10 - 80 | [2][6] |

| Salmonella enterica | 10 - 80 | [2][6] |

| Staphylococcus aureus | 10 - 40 | [8] |

| Streptococcus pneumoniae | 10 - 40 | [8] |

| Enterococcus faecalis | Ineffective | [1] |

Note: The activity against Gram-negative bacteria was determined in the presence of the efflux pump inhibitor MC-207,110 (60 µM).[1][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The synthesis of N-benzyl-3-sulfonamidopyrrolidines generally involves the reaction of a substituted sulfonyl chloride with an appropriate aminopyrrolidine derivative, followed by N-benzylation. For (R)-Gyramide A, this would involve (R)-3-aminopyrrolidine as a chiral starting material.

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory effect of (R)-Gyramide A on the enzymatic activity of DNA gyrase.

Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing the gyrase assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound or solvent control.

-

Initiate the reaction by adding E. coli DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA intercalating agent and visualize the bands under UV light.

-

Quantify the amount of supercoiled versus relaxed DNA to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

Bacterial strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria, no drug) and negative (medium only) controls.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

This compound is a promising novel antibacterial agent with a specific mechanism of action targeting bacterial DNA gyrase. Its competitive inhibition of ATPase activity and the resulting disruption of DNA topology represent a valuable mode of action, particularly in the context of rising antibiotic resistance. The lack of cross-resistance with existing gyrase inhibitors further underscores its potential. Future research should focus on optimizing its pharmacokinetic properties and further exploring its efficacy in in vivo models of bacterial infection. This technical guide provides a foundational understanding for researchers aiming to build upon the existing knowledge of this intriguing compound.

References

- 1. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Gyramide A Hydrochloride: A Focused Inhibitor of DNA Gyrase, Not Topoisomerase IV

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the activity of (R)-Gyramide A Hydrochloride, a member of the gyramide class of antibiotics, with a specific focus on its interaction with bacterial type II topoisomerases. Contrary to the initial inquiry of its effects on topoisomerase IV, current scientific literature establishes that (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not exhibit significant inhibitory activity against the closely related topoisomerase IV enzyme.[1][2][3] This document will elucidate the established mechanism of action of (R)-Gyramide A, present the quantitative data supporting its activity, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Executive Summary: Specificity of (R)-Gyramide A for DNA Gyrase

This compound is a synthetic antibacterial compound that targets the essential bacterial enzyme DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] The gyramides represent a distinct class of gyrase inhibitors that function differently from established classes like quinolones and aminocoumarins.[1][2]

Crucially, studies have demonstrated the specificity of Gyramide A for DNA gyrase. In vitro assays have shown that while it potently inhibits the supercoiling activity of DNA gyrase, it does not affect the decatenation activity of E. coli topoisomerase IV.[1][2] This specificity makes (R)-Gyramide A a valuable tool for studying the specific roles of DNA gyrase in bacterial physiology and a potential scaffold for the development of targeted antibacterial agents.

Quantitative Data Presentation

The inhibitory activity of (R)-Gyramide A has been quantified through various in vitro and cell-based assays. The following tables summarize the key data available in the literature.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | Assay Type | IC50 | Reference |

| (R)-Gyramide A | E. coli DNA Gyrase | Supercoiling | 3.3 µM | [3] |

| (R)-Gyramide A | E. coli Topoisomerase IV | Decatenation | No inhibition observed | [1][2] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC | Reference |

| (R)-Gyramide A | Escherichia coli | 10-80 µM | [3] |

| (R)-Gyramide A | Pseudomonas aeruginosa | 10-80 µM | [3] |

| (R)-Gyramide A | Salmonella enterica | 10-80 µM | [3] |

Mechanism of Action of (R)-Gyramide A on DNA Gyrase

(R)-Gyramide A inhibits DNA gyrase through a mechanism distinct from that of quinolones. It acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] By binding to the ATP-binding pocket, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. This inhibition of the supercoiling activity leads to alterations in DNA topology, ultimately blocking DNA replication and segregation, and inducing the SOS response in bacteria.[1][2]

Caption: Mechanism of (R)-Gyramide A inhibition of DNA gyrase.

Experimental Protocols

This section details the methodologies for the key experiments cited, providing a framework for researchers to assess the activity of compounds against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Prepare reaction mixtures on ice. For each reaction, combine the gyrase assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme. The final reaction volume is typically 20-30 µL.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled, and intermediate forms).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Topoisomerase IV Decatenation Assay

This assay is used to assess the activity of topoisomerase IV, which is primarily responsible for decatenating (unlinking) intertwined circular DNA molecules that are products of replication. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.

Materials:

-

Purified topoisomerase IV (e.g., from E. coli or S. aureus)

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[5]

-

Test compounds

-

Stop solution/loading dye

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Set up reaction mixtures on ice, containing the topoisomerase IV assay buffer, kDNA, and the test compound at various concentrations.

-

Start the reaction by adding topoisomerase IV.

-

Include appropriate positive and negative controls.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Perform electrophoresis.

-

Stain and visualize the gel. The amount of released minicircles is a measure of topoisomerase IV activity.

-

Quantify the decatenated DNA to determine the IC50 of the inhibitor.

Caption: General workflow for in vitro topoisomerase inhibition assays.

Conclusion

The available scientific evidence clearly indicates that this compound is a specific inhibitor of bacterial DNA gyrase and does not significantly inhibit topoisomerase IV. Its mechanism of action, competitive inhibition of the GyrB ATPase activity, distinguishes it from other classes of topoisomerase inhibitors. This specificity, combined with its antibacterial activity, makes (R)-Gyramide A and its analogs interesting candidates for further investigation in the development of novel antibacterial agents and as chemical probes to dissect the intricate processes of bacterial DNA metabolism. For researchers in drug development, the focus for this class of compounds should remain on optimizing its interaction with DNA gyrase to enhance potency and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Bacteriostatic Properties of (R)-Gyramide A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a novel synthetic antibacterial agent that has demonstrated significant bacteriostatic activity against a range of bacterial pathogens. As a member of the gyramide class of compounds, it exerts its effects through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This technical guide provides a comprehensive overview of the bacteriostatic properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent bacteriostatic effects. This compound is a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase that is crucial for maintaining DNA topology during replication, transcription, and recombination.[1][2] Unlike established DNA gyrase inhibitors such as quinolones and aminocoumarins, gyramides appear to possess a distinct mechanism of action, offering a potential advantage against resistant bacterial strains.[1][2] This whitepaper will delve into the technical details of this compound's bacteriostatic properties to facilitate further research and development.

Mechanism of Action

This compound's primary molecular target is bacterial DNA gyrase.[3][4][5] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for relieving the topological stress that arises during DNA replication and transcription.[1][2]

The inhibitory action of this compound on DNA gyrase disrupts this crucial supercoiling activity.[3][4] While it inhibits the overall supercoiling function of the enzyme, it is noteworthy that it does not affect the enzyme's ATPase activity.[1] This suggests a mechanism that is distinct from aminocoumarin antibiotics, which are competitive inhibitors of the ATPase function of DNA gyrase.[2] Furthermore, this compound does not stabilize the cleavage complex in the way that quinolone antibiotics do, indicating a unique mode of inhibition.[2][6] The inhibition of DNA gyrase by (R)-Gyramide A leads to alterations in chromosome topology, which in turn blocks DNA replication and segregation, ultimately resulting in the cessation of bacterial growth.[2] Importantly, (R)-Gyramide A has been shown to be a specific inhibitor of DNA gyrase and does not significantly affect the closely related topoisomerase IV.[2][3][4]

Below is a diagram illustrating the proposed mechanism of action:

Caption: Mechanism of action of this compound.

Quantitative Bacteriostatic Data

The bacteriostatic activity of this compound has been quantified against various bacterial strains using standard microbiological assays. The key metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against its molecular target.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC Range (µM) | Reference |

| Escherichia coli | 10 - 80 | [3][4][5] |

| Pseudomonas aeruginosa | 10 - 80 | [3][4][5] |

| Salmonella enterica | 10 - 80 | [3][4][5] |

DNA Gyrase Inhibition (IC50)

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

| Enzyme Source | IC50 Value (µM) | Reference |

| Bacterial DNA Gyrase | 3.3 | [3][4][5][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bacteriostatic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in the logarithmic growth phase

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into the growth medium.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile diluent to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated stock solution of this compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

-

Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.

-

In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.

Workflow Diagram:

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)

-

ATP solution

-

Stop solution (e.g., containing SDS, EDTA, and loading dye)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of this compound to different tubes. Include a no-inhibitor control and a no-enzyme control.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a pre-determined amount of purified DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

-

Data Analysis:

-

Quantify the intensity of the supercoiled and relaxed DNA bands for each concentration of the inhibitor.

-

Calculate the percentage of inhibition of supercoiling activity at each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising new class of bacteriostatic agents with a distinct mechanism of action targeting bacterial DNA gyrase. Its ability to inhibit DNA supercoiling without affecting ATPase activity and its specificity for gyrase over topoisomerase IV highlight its potential for further development, particularly in the context of combating antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other related gyramide compounds. Continued research into the structure-activity relationships and in vivo efficacy of this compound class is warranted to advance the development of next-generation antibacterial drugs.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cbioc.com [cbioc.com]

- 7. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-Gyramide A Hydrochloride in the Study of Bacterial Chromosome Segregation

(R)-Gyramide A Hydrochloride , a potent bacterial DNA gyrase inhibitor, serves as a critical tool for researchers and scientists in the field of drug development and bacterial physiology. Its primary mechanism of action involves the disruption of DNA supercoiling, which subsequently leads to defects in chromosome segregation and ultimately inhibits bacterial growth. This technical guide provides a comprehensive overview of (R)-Gyramide A, its mechanism, and its application in studying the intricate process of bacterial chromosome segregation.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound acts as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase.[1][2][3] DNA gyrase, a type II topoisomerase, is essential for maintaining the negative supercoiling of bacterial DNA, a process critical for DNA replication and segregation.[1][2][4] By binding to the GyrB subunit, (R)-Gyramide A prevents the ATP hydrolysis required for gyrase function.[1] This inhibition leads to an altered topological state of the chromosome, characterized by abnormally localized and condensed chromosomes, which physically blocks DNA replication and interrupts the segregation of newly replicated chromosomes into daughter cells.[1][2][3]

It is crucial to note that (R)-Gyramide A's effect on chromosome segregation is a downstream consequence of its primary activity as a DNA gyrase inhibitor. It does not directly target the ParABS partition system, which is a key player in the active segregation of chromosomes in many bacteria.[5][6][7] The ParABS system consists of the ParA ATPase, the ParB DNA-binding protein, and the parS centromere-like sequences.[5][6][7] While both DNA gyrase and the ParABS system are integral to chromosome segregation, inhibitors like (R)-Gyramide A primarily provide insights into the role of DNA topology in this process.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target Enzyme | Organism | Reference |

| IC50 | 3.3 µM | DNA Gyrase Supercoiling Activity | Escherichia coli | [8] |

| Ki | 4.35 ± 1.34 mM | DNA Gyrase ATPase Activity | Escherichia coli | [1] |

Table 2: Antibacterial Activity of this compound

| Organism | MIC (µM) | Reference |

| Escherichia coli | 10-80 | [8][9] |

| Pseudomonas aeruginosa | 10-80 | [8][9] |

| Salmonella enterica | 10-80 | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments involving (R)-Gyramide A are provided below.

1. In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of an inhibitor.

-

Materials:

-

Relaxed pUC19 plasmid DNA

-

E. coli DNA gyrase

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (v/v) glycerol, 0.1 mg/mL BSA.

-

This compound (dissolved in DMSO)

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, 250 ng of relaxed pUC19 DNA, and varying concentrations of (R)-Gyramide A.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

-

Incubate at 37°C for 1 hour.

-

Terminate the reaction by adding the stop solution/loading dye.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. The conversion from relaxed to supercoiled DNA will be inhibited in the presence of effective concentrations of (R)-Gyramide A.

-

2. DNA Gyrase ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of DNA gyrase, which is inhibited by (R)-Gyramide A. A common method is a coupled-enzyme assay.[1]

-

Materials:

-

E. coli DNA gyrase

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 5 mM spermidine, 6.5% (v/v) glycerol.[1]

-

Substrates: 1.5 mM NADH, 3.5 mM PEP, ATP.[1]

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).[1]

-

Linear pBR322 DNA

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Set up reaction mixtures (80 µL) containing assay buffer, substrates, coupling enzymes, and 1 U of DNA gyrase.[1]

-

Add varying concentrations of (R)-Gyramide A to the reaction mixtures.

-

Initiate the reaction by adding ATP.[1]

-

Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3. Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of (R)-Gyramide A required to inhibit the visible growth of bacteria.

-

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Growth medium (e.g., Luria-Bertani broth)

-

This compound (stock solution)

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a serial dilution of (R)-Gyramide A in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

4. Visualization of Chromosome Segregation Defects by Microscopy

This method allows for the direct observation of the effects of (R)-Gyramide A on chromosome morphology and segregation in bacterial cells.[1]

-

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Growth medium

-

This compound

-

DNA stain (e.g., DAPI)

-

Agarose pads (1.5% w/v)

-

Fluorescence microscope

-

-

Procedure:

-

Grow a culture of the bacterial strain to the early exponential phase.

-

Treat the culture with an appropriate concentration of (R)-Gyramide A for a defined period (e.g., 2-2.5 hours).[1]

-

Stain the cells with DAPI to visualize the nucleoid.[1]

-

Mount the cells on an agarose pad.

-

Observe the cells using a fluorescence microscope. Untreated cells will show well-defined, segregated nucleoids, while treated cells will exhibit condensed and mislocalized chromosomes, often resulting in anucleate cells and cell filamentation.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of (R)-Gyramide A and a typical experimental workflow for its characterization.

Caption: Mechanism of (R)-Gyramide A action on DNA gyrase and downstream cellular effects.

Caption: Experimental workflow for characterizing this compound.

References

- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parABS system - Wikipedia [en.wikipedia.org]

- 6. Frontiers | ParB Partition Proteins: Complex Formation and Spreading at Bacterial and Plasmid Centromeres [frontiersin.org]

- 7. Insights into the molecular mechanism of ParABS system in chromosome partition by HpParA and HpParB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: (R)-Gyramide A Hydrochloride as a DNA Gyrase Inhibitor

(R)-Gyramide A Hydrochloride is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. These application notes provide a detailed protocol for an in vitro DNA supercoiling assay to characterize the inhibitory activity of this compound.